![molecular formula C22H20ClN3O2S B11262436 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11262436.png)
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives
Preparation Methods
The synthesis of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This step involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This can be achieved through a nucleophilic substitution reaction using 4-chlorobenzyl chloride.
Attachment of the N-[2-(4-methoxyphenyl)ethyl]acetamide moiety: This step involves the acylation of the imidazo[2,1-b][1,3]thiazole intermediate with 2-(4-methoxyphenyl)ethylamine and acetic anhydride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: It has shown promise as a biological probe for studying enzyme activities and protein interactions due to its ability to bind to specific molecular targets.
Medicine: The compound exhibits potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. It has been evaluated in preclinical studies for its efficacy against various cancer cell lines and infectious agents.
Industry: The compound can be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals, contributing to advancements in these sectors.
Mechanism of Action
The mechanism of action of 2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This interaction can result in the inhibition or activation of biochemical pathways, ultimately exerting its biological effects.
Comparison with Similar Compounds
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:
6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazole: Similar in structure but with a bromine atom instead of chlorine, this compound may exhibit different reactivity and biological activity.
6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole: The presence of a nitro group can significantly alter the compound’s electronic properties and its interaction with biological targets.
2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetic acid: This compound has a carboxylic acid group, which can influence its solubility and pharmacokinetic properties.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20ClN3O2S |
|---|---|
Molecular Weight |
425.9 g/mol |
IUPAC Name |
2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C22H20ClN3O2S/c1-28-19-8-2-15(3-9-19)10-11-24-21(27)12-18-14-29-22-25-20(13-26(18)22)16-4-6-17(23)7-5-16/h2-9,13-14H,10-12H2,1H3,(H,24,27) |
InChI Key |
NMVYMVYWTPOUEU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11262367.png)
![ethyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}-1H-pyrazole-5-carboxylate](/img/structure/B11262374.png)
![1-(2,4-dimethylphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11262380.png)

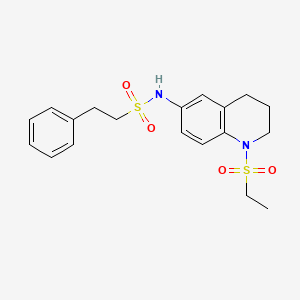
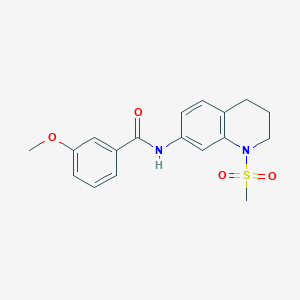
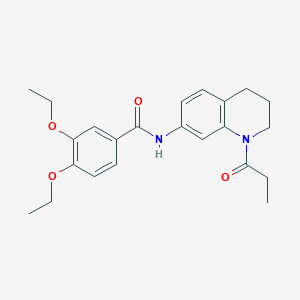
![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methylbenzamide](/img/structure/B11262403.png)
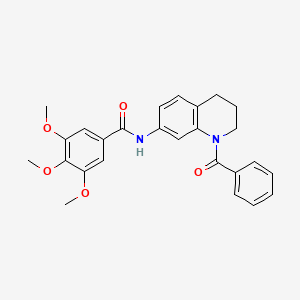
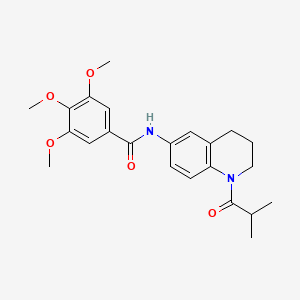
![5-Ethyl-N-{3-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide](/img/structure/B11262416.png)
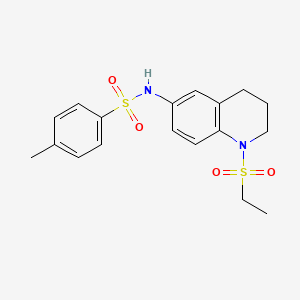
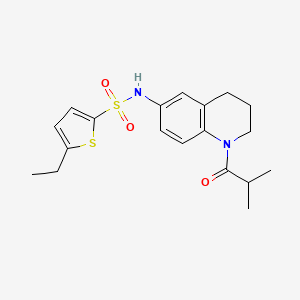
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(3-methylpiperidin-1-yl)methanone](/img/structure/B11262452.png)
